molecular formula C12H14BrNO2 B13207604 Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate

Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13207604
M. Wt: 284.15 g/mol
InChI Key: NBSUUYLAPIUZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine and subsequent esterification. One common method includes:

    Condensation Reaction: 4-bromobenzaldehyde reacts with pyrrolidine in the presence of a base such as sodium hydride to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the pyrrolidine derivative.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions can be used to replace the bromine atom with various aryl or alkyl groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrolidine ring.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the pyrrolidine ring to form different derivatives.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

    Substitution: A variety of substituted phenyl derivatives.

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Reduced pyrrolidine derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets, while the ester group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate
  • Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate
  • Methyl 3-(4-methylphenyl)pyrrolidine-3-carboxylate

Uniqueness

Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s electronic properties, potentially enhancing its activity in certain applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3

InChI Key

NBSUUYLAPIUZDI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.